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Compound of Interest

Compound Name:
DMTr-2'-O-C22-rC-3'-CE-

Phosphoramidite

Cat. No.: B15599523 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on DMTr-2'-O-C22-rC-3'-CE

Phosphoramidite, a key reagent for the synthesis of oligonucleotides with long-chain

hydrophobic modifications. Such modifications are of increasing interest in therapeutic

applications, including siRNA delivery, due to their ability to interact with lipoproteins and

facilitate cellular uptake. This document outlines supplier information, key technical data, and

detailed protocols for its use and subsequent purification of the modified oligonucleotide.

Supplier and Technical Data
Several suppliers offer DMTr-2'-O-C22-rC-3'-CE Phosphoramidite or its N-acetyl protected

variant. The following table summarizes the available quantitative data for this specialized

phosphoramidite.
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Parameter Data Supplier(s)

Product Name
DMTr-2'-O-C22-rC(Ac)-3'-CE-

Phosphoramidite

Jiangsu Synthgene

Biotechnology Co., Ltd.[1]

DMTr-2'-O-C22-rC-3'-CE-

Phosphoramidite
MedChemExpress[2]

CAS Number 2923115-93-7[1]

MedChemExpress, Jiangsu

Synthgene Biotechnology Co.,

Ltd.

Molecular Formula C63H94N5O9P MedChemExpress

Molecular Weight 1096.42 MedChemExpress

Purity ≥98%
Jiangsu Synthgene

Biotechnology Co., Ltd.[1]

Appearance White to off-white solid MedChemExpress

Storage
-20°C, sealed, away from

moisture
MedChemExpress

Solvent Stability
In solvent: -80°C for 6 months;

-20°C for 1 month
MedChemExpress[3][4]

Chemical Structure
The structure of DMTr-2'-O-C22-rC-3'-CE Phosphoramidite is characterized by the

dimethoxytrityl (DMTr) protecting group at the 5' position, a long C22 alkyl chain at the 2'

position of the ribose sugar, and a reactive phosphoramidite moiety at the 3' position for

oligonucleotide synthesis.

Caption: Chemical structure of DMTr-2'-O-C22-rC(Ac)-3'-CE Phosphoramidite.

Experimental Protocols
The incorporation of DMTr-2'-O-C22-rC amidite into an oligonucleotide follows the standard

phosphoramidite solid-phase synthesis cycle. However, special considerations are required for

the coupling, deprotection, and purification steps due to the long hydrophobic C22 chain.
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Standard Oligonucleotide Synthesis Cycle
Automated solid-phase oligonucleotide synthesis is the preferred method and is performed on

a synthesizer using a solid support, such as controlled-pore glass (CPG). The synthesis follows

a four-step cycle for each nucleotide addition.

Start with 3'-Nucleoside on Solid Support

1. Deblocking
(Removal of 5'-DMTr)

2. Coupling
(Add DMTr-2'-O-C22-rC Amidite)

3. Capping
(Acetylate unreacted 5'-OH groups)

4. Oxidation
(P(III) to P(V))

Repeat for next nucleotide

Next Cycle

Final Cleavage, Deprotection & Purification

Final Cycle

Click to download full resolution via product page

Caption: Standard automated oligonucleotide synthesis cycle.
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1. Deblocking:

Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane

(DCM).

Purpose: Removes the acid-labile 5'-DMTr protecting group from the nucleotide bound to the

solid support, freeing the 5'-hydroxyl group for the next coupling reaction.

2. Coupling:

Reagents:

DMTr-2'-O-C22-rC-3'-CE Phosphoramidite (dissolved in anhydrous acetonitrile to a

concentration of 0.1 M).

An activator, such as 5-(Ethylthio)-1H-tetrazole (ETT) or 5-(Benzylthio)-1H-tetrazole (BTT).

Purpose: The phosphoramidite is activated and couples to the free 5'-hydroxyl group of the

growing oligonucleotide chain.

Special Consideration: Due to the steric hindrance and hydrophobicity of the C22 alkyl chain,

a longer coupling time is recommended compared to standard phosphoramidites. Standard

coupling times are typically around 30 seconds, whereas modified amidites may require 5-10

minutes for efficient coupling.[5] Optimization of coupling time is recommended to achieve

high coupling efficiency (>98%).

3. Capping:

Reagents: A two-part solution, typically acetic anhydride (Cap A) and N-methylimidazole

(Cap B).

Purpose: Any 5'-hydroxyl groups that failed to react during the coupling step are acetylated.

This prevents the formation of deletion-mutant oligonucleotides in subsequent cycles.

4. Oxidation:

Reagent: A solution of iodine in a mixture of tetrahydrofuran (THF), pyridine, and water.
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Purpose: The unstable phosphite triester linkage is oxidized to a more stable pentavalent

phosphate triester.

This four-step cycle is repeated until the desired oligonucleotide sequence is synthesized.

Cleavage and Deprotection
Following synthesis, the oligonucleotide must be cleaved from the solid support, and all

remaining protecting groups (on the phosphate backbone and the nucleobases) must be

removed.

Reagents: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and

methylamine (AMA).

Procedure:

The solid support is treated with the basic solution at an elevated temperature (e.g., 55-

65°C). This single step typically achieves cleavage from the support, removal of the

cyanoethyl groups from the phosphates, and removal of the acyl protecting groups from

the nucleobases (e.g., Acetyl on cytosine).[6][7]

The duration of this step depends on the specific protecting groups used but typically

ranges from a few minutes for "UltraFAST" chemistries to several hours for standard

groups.[6]

Purification of the Hydrophobic Oligonucleotide
The presence of the long C22 alkyl chain significantly increases the hydrophobicity of the full-

length oligonucleotide. This property is advantageous for purification.

Recommended Method: Reversed-phase high-performance liquid chromatography (RP-

HPLC).[8][9][10]

Principle: RP-HPLC separates molecules based on their hydrophobicity. The full-length

oligonucleotide containing the C22 chain will be significantly more hydrophobic than any

truncated failure sequences.[8][9]

Procedure:
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"DMT-ON" Strategy: It is highly recommended to perform the synthesis with the final 5'-

DMTr group left on ("DMT-ON"). The DMTr group adds further hydrophobicity, enhancing

the separation between the full-length product and failure sequences.[5][10]

The crude, deprotected oligonucleotide mixture is injected onto a reversed-phase column

(e.g., C8 or C18).

A gradient of an organic solvent (like acetonitrile) in an aqueous buffer (like

triethylammonium acetate) is used for elution.

The more hydrophobic, full-length "DMT-ON" product will be retained longer on the column

and elute later than the less hydrophobic failure sequences.

After collecting the purified product, the DMTr group is removed by treatment with an acid,

such as 80% acetic acid in water.[5]

This method is highly effective for purifying oligonucleotides with hydrophobic modifications and

can achieve purity levels greater than 85%.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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